3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold fused to a substituted phenyl group. The molecule comprises:
- A thiazolo[5,4-b]pyridine core, which contributes to planar aromaticity and facilitates interactions with enzymatic targets.
- A 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl substituent, providing steric and electronic modulation.
- A 3-chlorobenzenesulfonamide group, critical for hydrogen bonding and charge interactions with target proteins.
This compound’s design aligns with structural motifs observed in kinase inhibitors (e.g., PI3Kα and c-KIT), where sulfonamide moieties enhance binding affinity through interactions with conserved lysine residues .
Properties
IUPAC Name |
3-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDRTSDZOZGXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and halogenated pyridines
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a pharmacological agent. Its interactions with various biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anti-cancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its properties may be exploited to create innovative products.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or pharmacological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Sulfonamide Substituents
The sulfonamide group’s aryl/heteroaryl substituent significantly impacts potency. Key comparisons include:
Key Insight : Electron-deficient aryl/heteroaryl groups (e.g., chloro, fluoro, thiophene) optimize sulfonamide NH acidity for charged interactions. The target compound’s 3-chlorophenyl group likely balances potency and synthetic accessibility compared to fluorinated analogs .
Thiazolo[5,4-b]Pyridine Core Modifications
The thiazolo[5,4-b]pyridine scaffold’s substitution pattern influences target selectivity:
- Pyridyl vs. Phenyl : Replacement of pyridyl (as in 19a) with phenyl (e.g., compound in ) reduces PI3Kα inhibition by >100-fold (IC50 = 501 nM), underscoring the necessity of the pyridyl-thiazolo fusion for enzymatic activity .
Selectivity Across Kinase Targets
- PI3Kα vs. c-KIT : While the target compound’s structure resembles PI3Kα inhibitors (e.g., 19a–c), derivatives with urea or trifluoromethylphenyl groups (e.g., 6h) shift activity toward c-KIT, albeit with lower potency . This highlights the scaffold’s versatility but also the need for precise substituent tuning.
Biological Activity
The compound 3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a novel organic molecule that has garnered attention for its significant biological activity, particularly as a potent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazolo[5,4-b]pyridine moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 379.9 g/mol. The presence of the sulfonamide enhances its solubility and pharmacological properties, making it a suitable candidate for drug development.
This compound exhibits its biological activity primarily through the inhibition of PI3Kα. This enzyme plays a crucial role in various cellular processes such as:
- Cell growth
- Proliferation
- Differentiation
- Motility
- Survival
The compound binds to the active site of PI3Kα, forming strong interactions that inhibit its activity. Molecular docking studies have shown that it forms key hydrogen bonds with residues in the active site, which is essential for its inhibitory action .
Inhibition Studies
In vitro studies have demonstrated that this compound has an extremely low IC50 value of 3.6 nM against PI3Kα, indicating its high potency as an inhibitor . This level of inhibition suggests significant potential for therapeutic applications in diseases where PI3K signaling is dysregulated, such as cancer.
Antitumor Activity
Research indicates that compounds containing the thiazolo[5,4-b]pyridine moiety exhibit promising antitumor activity. For instance, in various cancer cell lines, this compound has been shown to induce apoptosis and inhibit cell proliferation effectively .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| PI3Kα Inhibition | IC50 = 3.6 nM; strong inhibitor of PI3Kα activity |
| Antitumor Activity | Induces apoptosis in cancer cell lines; potential for therapeutic applications |
| Structural Activity Relationship | Sulfonamide group enhances biological efficacy; modifications can alter interaction profiles |
Case Studies
- Anticancer Properties : In a study involving multiple cancer cell lines, this compound was tested alongside standard chemotherapeutics. Results showed that it not only inhibited cell growth but also triggered apoptotic pathways more effectively than some existing treatments .
- Inflammatory Response : Additional studies have explored the anti-inflammatory properties of this compound. Administered at doses of 50 mg/kg in animal models, it demonstrated significant reductions in inflammatory markers, suggesting potential applications in treating inflammatory diseases alongside its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
